molecular formula C13H13N3OS B5888416 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole

2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole

Cat. No. B5888416
M. Wt: 259.33 g/mol
InChI Key: KNGAQWWDUXCKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. It is a colorless solid. Benzimidazole is a privileged scaffold in medicinal chemistry and is a part of several pharmaceutical drugs used in various therapies .


Synthesis Analysis

Benzimidazole can be synthesized from o-phenylenediamine by treatment with a carboxylic acid .


Molecular Structure Analysis

The benzimidazole ring system has a planar geometry and is aromatic, allowing for conjugation of the ring system and stabilization of the molecule .


Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, nitration, and sulfonation .


Physical And Chemical Properties Analysis

Benzimidazole is a colorless solid with a melting point of 170-172 °C. It is slightly soluble in water and soluble in organic solvents .

Scientific Research Applications

Comprehensive Analysis of 2-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole Applications

Photochromic Material Development: The compound exhibits photochromic properties , which means it can change color when exposed to light. This characteristic is particularly useful in the development of smart windows, lenses, and display technologies that respond to light conditions .

Fluorescence Switching: This benzimidazole derivative has been shown to undergo fluorescence switching upon exposure to UV light. This property is valuable for creating fluorescent probes and sensors that can detect changes in environmental conditions .

Kinetic Studies: The compound’s photochromic reaction follows zeroth and first-order kinetics, making it a suitable candidate for kinetic studies. Understanding these reactions can lead to advancements in photochemical research and the design of new photoresponsive materials .

Optical Data Storage: Due to its reversible photochromism, this compound can be used in optical data storage systems. The ability to switch between two states with light allows for the development of high-density data storage devices .

Molecular Switches: The reversible color change property of this compound makes it an excellent candidate for molecular switches. These switches can be integrated into nanoscale devices and circuits, contributing to the field of molecular electronics .

Photodynamic Therapy: Compounds with photochromic and fluorescent properties are being explored for use in photodynamic therapy. They can be activated by light to produce a therapeutic effect, such as targeting cancer cells .

Environmental Monitoring: The fluorescence switching capability of this compound can be utilized in environmental monitoring. Sensors based on this compound could detect pollutants or changes in air or water quality .

Advanced Coatings: The photochromic nature of this compound can be applied to create advanced coatings that change color in response to light. These coatings have potential applications in camouflage materials and dynamic art installations .

Safety and Hazards

Benzimidazole is not classified as a hazardous substance, but it should be handled with care as it may cause skin and eye irritation .

Future Directions

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new benzimidazole derivatives with improved pharmacological properties .

properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanylmethyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8-10(9(2)17-16-8)7-18-13-14-11-5-3-4-6-12(11)15-13/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGAQWWDUXCKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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